molecular formula C17H17BrClNO4 B4111584 2-(4-bromophenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)propanamide

2-(4-bromophenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)propanamide

Cat. No. B4111584
M. Wt: 414.7 g/mol
InChI Key: ATQNGRXERCGNRW-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)propanamide is a chemical compound that belongs to the class of phenethylamines. It is a potent and selective antagonist of serotonin 5-HT2A receptors, which are involved in the regulation of mood, cognition, and perception. This compound has gained considerable attention in scientific research due to its potential therapeutic applications in various fields.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)propanamide involves its selective antagonism of the serotonin 5-HT2A receptors. This receptor subtype is involved in the regulation of mood, cognition, and perception. By blocking the activity of these receptors, this compound is believed to modulate the activity of various neurotransmitter systems in the brain, resulting in its therapeutic effects.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)propanamide has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of various neurotransmitter systems in the brain, including serotonin, dopamine, and glutamate. It has also been shown to have anti-inflammatory properties and to modulate the immune system.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-bromophenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)propanamide in lab experiments include its potent and selective antagonism of the serotonin 5-HT2A receptors, which allows for precise modulation of this receptor subtype. However, its limitations include its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for the study of 2-(4-bromophenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)propanamide. One direction is to further explore its potential therapeutic applications in various psychiatric and neurological disorders. Another direction is to study its potential use in the treatment of substance abuse disorders. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential side effects and toxicity.

Scientific Research Applications

2-(4-bromophenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)propanamide has been extensively studied for its potential therapeutic applications in various fields. It has been shown to have promising results in the treatment of various psychiatric disorders such as depression, anxiety, and schizophrenia. It has also been studied for its potential use in the treatment of substance abuse disorders.

properties

IUPAC Name

2-(4-bromophenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrClNO4/c1-10(24-12-6-4-11(18)5-7-12)17(21)20-14-9-15(22-2)13(19)8-16(14)23-3/h4-10H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQNGRXERCGNRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1OC)Cl)OC)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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